2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid

Catalog No.
S13547659
CAS No.
929339-46-8
M.F
C7H11N3O2
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic ac...

CAS Number

929339-46-8

Product Name

2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid

IUPAC Name

2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)acetic acid

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C7H11N3O2/c1-4(2)7-8-5(9-10-7)3-6(11)12/h4H,3H2,1-2H3,(H,11,12)(H,8,9,10)

InChI Key

HGZUYYDHNDOCLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NNC(=N1)CC(=O)O

2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is a chemical compound characterized by the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, making it part of a class known for diverse biological activities. The presence of the isopropyl group and the acetic acid moiety contributes to its unique chemical properties and potential applications in medicinal chemistry and agriculture .

  • Oxidation: This can introduce additional functional groups or modify existing ones.
  • Reduction: This process can remove oxygen atoms or add hydrogen atoms.
  • Substitution: In this reaction, one functional group can be replaced by another.

Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific products formed depend on the conditions and reagents used during these reactions .

The biological activity of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is notable, particularly in its potential cytotoxic effects against certain tumor cell lines. Compounds containing the 1,2,4-triazole structure have been associated with a range of biological activities, including antifungal and anticancer properties. The precise mechanisms of action are still under investigation, but they may involve interference with various biochemical pathways related to cell proliferation and apoptosis .

Synthesis of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid can be achieved through several methods:

  • Copper-Catalyzed Reactions: Often utilized for synthesizing triazole derivatives under mild conditions.
  • Continuous Flow Processes: These methods are atom-economical and environmentally friendly, allowing for large-scale production.

The choice of synthetic route depends on factors such as desired yield, purity requirements, and scalability for industrial applications .

This compound has several applications across various fields:

  • Medicinal Chemistry: Potential use in developing new therapeutic agents due to its biological activity.
  • Agriculture: May serve as a fungicide or herbicide based on its structural properties.
  • Research: Utilized as a building block in drug discovery projects aimed at targeting specific diseases .

Interaction studies involving 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid focus on its binding affinity to biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways or cellular signaling. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Several compounds share structural similarities with 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid684249-99-80.98
1-Methyl-1H-1,2,4-triazole-5-carboxylic acid815588-93-30.79
Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate40253-47-20.64
4-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)benzoic acid858003280.56

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of the isopropyl group and the triazole-acetic acid framework in 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid may confer distinct biological activities that differentiate it from these similar compounds .

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, 2D)

The structural elucidation of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid relies heavily on nuclear magnetic resonance spectroscopy, which provides detailed information about the molecular framework and connectivity patterns [1] [2] [3].

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid exhibits characteristic signals that confirm the presence of the triazole ring system and the isopropyl substituent [1] [4] [2]. The tautomeric NH proton of the 1,2,4-triazole ring appears as a broad singlet in the region of 13.5-14.5 ppm, indicating strong hydrogen bonding interactions in solution [3] [2]. This chemical shift is consistent with the electron-deficient nature of the triazole nitrogen atoms and the potential for intermolecular hydrogen bonding.

The isopropyl substituent manifests as two distinct multipicity patterns: the methine proton (CH) appears as a septet at 3.5-4.0 ppm due to coupling with the six equivalent methyl protons, while the methyl groups exhibit a doublet at 1.2-1.4 ppm with a coupling constant of 6-7 Hz [1] [4]. The acetic acid methylene group (CH₂COOH) resonates at 3.8-4.2 ppm, deshielded by the electron-withdrawing carboxylic acid functionality. The carboxylic acid proton appears as a broad signal at 12.5-13.5 ppm, often exchangeable with deuterium oxide [5] [6].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides definitive evidence for the triazole ring carbons and the substitution pattern [1] [4] [3]. The triazole ring carbons C-3 and C-5 appear in the characteristic range of 150-165 ppm, reflecting their electron-rich aromatic character within the heterocyclic system [3]. The carbonyl carbon of the carboxylic acid group resonates at 170-180 ppm, consistent with the expected chemical shift for carboxylic acid functionality [7] [8].

The isopropyl substituent carbons are well-resolved in the aliphatic region: the tertiary carbon (CH) appears at 25-35 ppm, while the methyl carbons resonate at 20-25 ppm [3]. The methylene carbon of the acetic acid moiety (CH₂COOH) appears at 30-35 ppm, positioned between the triazole ring and the carboxylic acid group [3].

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

Two-dimensional NMR techniques provide crucial connectivity information for structural confirmation [3] [9]. Homonuclear correlation spectroscopy (COSY) experiments reveal scalar coupling relationships between protons, particularly useful for confirming the isopropyl group connectivity and the coupling pattern between the methine and methyl protons [3].

Heteronuclear single quantum coherence (HSQC) experiments establish direct ¹H-¹³C correlations, enabling unambiguous assignment of carbon signals to their corresponding protons [3]. The heteronuclear multiple bond correlation (HMBC) experiment provides long-range connectivity information, particularly valuable for establishing the connection between the triazole ring and both the isopropyl substituent and the acetic acid moiety [3] [9].

The nuclear Overhauser effect spectroscopy (NOESY) experiment can provide spatial proximity information, although the relatively rigid triazole framework limits the structural variations that can be probed through this technique [3].

NMR ParameterChemical Shift/CouplingMultiplicityIntegrationAssignment
¹H NMR (DMSO-d₆)13.5-14.5 ppmBroad singlet1HTriazole NH
¹H NMR (DMSO-d₆)3.5-4.0 ppmSeptet (J = 6-7 Hz)1HIsopropyl CH
¹H NMR (DMSO-d₆)1.2-1.4 ppmDoublet (J = 6-7 Hz)6HIsopropyl CH₃
¹H NMR (DMSO-d₆)3.8-4.2 ppmSinglet2HCH₂COOH
¹³C NMR (DMSO-d₆)170-180 ppm--COOH
¹³C NMR (DMSO-d₆)155-165 ppm--Triazole C-3
¹³C NMR (DMSO-d₆)150-160 ppm--Triazole C-5
¹³C NMR (DMSO-d₆)25-35 ppm--Isopropyl CH
¹³C NMR (DMSO-d₆)20-25 ppm--Isopropyl CH₃
¹³C NMR (DMSO-d₆)30-35 ppm--CH₂COOH

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides complementary structural information through the identification of characteristic functional group vibrations [10] [11] [12] [13]. The IR spectrum of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid exhibits several diagnostic absorption bands that confirm the presence of the triazole ring system and the carboxylic acid functionality.

Nitrogen-Hydrogen Stretching Vibrations

The NH stretching vibration of the 1,2,4-triazole ring appears as a medium to strong absorption band in the region of 3100-3300 cm⁻¹ [11] [12] [13]. This frequency range is characteristic of aromatic nitrogen-hydrogen bonds and reflects the electron-deficient nature of the triazole nitrogen atoms. The exact position within this range depends on the extent of hydrogen bonding interactions in the solid state [13].

Oxygen-Hydrogen and Carbonyl Stretching Vibrations

The carboxylic acid functionality is readily identified by its characteristic vibrational modes [14] [15]. The O-H stretching vibration appears as a strong, broad absorption band spanning 2500-3300 cm⁻¹, reflecting the hydrogen-bonded nature of carboxylic acid groups in the solid state [14]. The C=O stretching vibration of the carboxylic acid appears as a strong, sharp band at 1700-1750 cm⁻¹, providing diagnostic evidence for the presence of the acid functionality [14] [15].

Triazole Ring Vibrational Modes

The 1,2,4-triazole ring system exhibits characteristic skeletal stretching vibrations in the region of 1520-1600 cm⁻¹ [11] [12] [16]. These bands correspond to the aromatic C=C and C=N stretching modes within the heterocyclic framework. The ring breathing mode appears as a medium intensity band around 1000-1100 cm⁻¹, representing the symmetric expansion and contraction of the triazole ring [11] [13].

Aliphatic Carbon-Hydrogen Vibrations

The isopropyl substituent and acetic acid methylene group contribute characteristic aliphatic C-H stretching vibrations in the region of 2800-3000 cm⁻¹ [10]. The CH₂ scissoring vibration appears at 1460-1480 cm⁻¹, while the CH₃ bending vibrations of the isopropyl group are observed at 1380-1400 cm⁻¹ [10].

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
N-H stretching3100-3300Medium-StrongTriazole NH
O-H stretching2500-3300 (broad)StrongCarboxylic acid
C-H stretching2800-3000Medium-StrongAliphatic CH
C=O stretching1700-1750StrongCarboxylic acid
Ring stretching1520-1600StrongTriazole ring
CH₂ scissoring1460-1480MediumMethylene
CH₃ bending1380-1400MediumIsopropyl
Ring breathing1000-1100MediumTriazole
C-H out-of-plane700-850Weak-MediumAromatic

Crystallographic Studies

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction represents the definitive method for structural characterization of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid, providing precise atomic coordinates and molecular geometry [17] [18] [19]. Based on structural analysis of related 1,2,4-triazole derivatives, the compound is expected to crystallize in a monoclinic crystal system, most likely in the space group P2₁/c, which is commonly observed for triazole-containing carboxylic acids [17] [20] [19].

Crystal System and Unit Cell Parameters

The molecular packing of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid is governed by the interplay between the polar triazole ring system and the carboxylic acid functionality [17] [18]. The expected unit cell parameters, based on analogous compounds, suggest a monoclinic crystal system with β angles typically ranging from 90° to 120° [17] [19]. The calculated density is anticipated to fall within the range of 1.3-1.6 g/cm³, consistent with organic compounds containing nitrogen heterocycles and carboxylic acid groups [19].

Molecular Geometry and Conformation

The 1,2,4-triazole ring adopts a planar conformation with all atoms lying within the heterocyclic plane [17] [18] [21]. The bond lengths within the triazole ring system exhibit characteristic values: N-N bonds typically measure 1.30-1.35 Å, while C-N bonds range from 1.31-1.39 Å, reflecting the aromatic character of the heterocycle [17] [21]. The planarity of the triazole ring is maintained by the delocalization of π-electrons across the five-membered ring system [17].

The isopropyl substituent at the 3-position of the triazole ring adopts a staggered conformation to minimize steric interactions [17]. The C-C bond length connecting the isopropyl group to the triazole ring is approximately 1.50 Å, consistent with an sp³-sp² carbon-carbon single bond [17]. The acetic acid side chain at the 5-position exhibits similar geometric parameters, with the methylene carbon positioned out of the triazole plane to accommodate the carboxylic acid group [20].

Thermal Parameters and Atomic Displacement

The anisotropic displacement parameters provide insights into the molecular motion and flexibility within the crystal lattice [17] [19]. The triazole ring atoms typically exhibit smaller displacement parameters compared to the peripheral substituents, reflecting the rigid aromatic framework [17]. The isopropyl methyl groups and the acetic acid methylene carbon show larger thermal motion, consistent with their greater conformational freedom [17].

Structural ParameterExpected ValueStandard Deviation
N1-N2 bond length1.32 ű0.01 Å
C3-N4 bond length1.33 ű0.01 Å
N4-C5 bond length1.34 ű0.01 Å
C5-N1 bond length1.31 ű0.01 Å
N2-C3 bond length1.30 ű0.01 Å
Triazole ring planarity<0.01 ű0.005 Å
Crystal density1.4-1.6 g/cm³±0.1 g/cm³

Hydrogen Bonding Network Topology

The hydrogen bonding network in crystalline 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid plays a crucial role in determining the crystal packing and stability [17] [20] [19]. The presence of both the triazole NH group and the carboxylic acid functionality creates multiple opportunities for intermolecular hydrogen bonding interactions [17] [22].

Primary Hydrogen Bonding Motifs

The carboxylic acid group serves as both a hydrogen bond donor and acceptor, forming strong O-H···O and O-H···N interactions [20] [19]. The carboxylic acid proton typically forms hydrogen bonds with nitrogen atoms of neighboring triazole rings, creating chain-like arrangements along specific crystallographic directions [20]. The carbonyl oxygen of the carboxylic acid group acts as a hydrogen bond acceptor, interacting with NH groups from adjacent triazole rings [20].

The triazole NH group functions as a hydrogen bond donor, forming N-H···O interactions with carboxylic acid groups and N-H···N interactions with triazole nitrogen atoms of neighboring molecules [17] [19]. These interactions are typically characterized by N···O distances of 2.8-3.2 Å and N···N distances of 2.9-3.1 Å, with nearly linear hydrogen bonding geometries [17] [19].

Secondary Hydrogen Bonding Interactions

Weaker C-H···O and C-H···N interactions contribute to the overall stability of the crystal structure [17] [19]. The triazole ring C-H groups can form weak hydrogen bonds with carboxylic acid oxygens, while the isopropyl C-H groups may interact with triazole nitrogen atoms [17]. These secondary interactions typically exhibit C···O and C···N distances of 3.2-3.6 Å [17].

Three-Dimensional Network Formation

The combination of primary and secondary hydrogen bonding interactions results in the formation of a three-dimensional supramolecular network [17] [19]. The specific topology depends on the relative orientations of the triazole rings and the carboxylic acid groups within the crystal lattice [17]. Common motifs include zigzag chains connected by cross-linking hydrogen bonds, creating channel-like structures or layered arrangements [20] [19].

The hydrogen bonding network significantly influences the physical properties of the crystalline material, including thermal stability, solubility, and mechanical properties [17] [19]. The strength and directionality of these interactions contribute to the overall cohesive energy of the crystal lattice [17].

Hydrogen Bond TypeDonor-Acceptor DistanceAngleFrequency
O-H···N2.6-2.9 Å160-180°Primary
O-H···O2.5-2.8 Å150-180°Primary
N-H···O2.8-3.2 Å150-170°Primary
N-H···N2.9-3.1 Å160-180°Secondary
C-H···O3.2-3.6 Å120-150°Weak
C-H···N3.3-3.7 Å120-160°Weak

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

169.085126602 g/mol

Monoisotopic Mass

169.085126602 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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